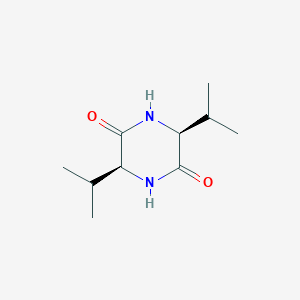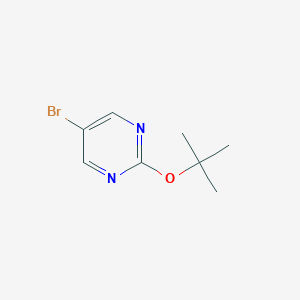
2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid involves strategic methodologies aiming to introduce Boc protective groups efficiently. A notable synthesis approach involves the alkylation of amino acids or amines with di-tert-butyl dicarbonate, under conditions that favor the formation of Boc-protected amino acids. This method showcases the versatility and efficiency of Boc protective groups in synthetic organic chemistry (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonyl group is critical in determining their reactivity and application in synthesis. For instance, the crystal and molecular structure analysis of related compounds reveals the significance of the Boc group in stabilizing certain conformations and facilitating specific chemical reactions. These structural insights are crucial for the design and synthesis of complex molecules (Gebreslasie et al., 2011).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is instrumental in various chemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group can be introduced through reactions such as the N-tert-butoxycarbonylation of amines, which is facilitated by catalysts like H3PW12O40, demonstrating the group's versatility in synthetic applications (Heydari et al., 2007).
Applications De Recherche Scientifique
N-tert-Butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is significant for peptide synthesis, as N-tert-butoxycarbonyl amino acids are resistant to racemization during this process (Heydari et al., 2007).
Synthesis of Stereoisomers : Research on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been conducted, which is significant for the creation of unnatural amino acids (Bakonyi et al., 2013).
Activation of Carboxylic Acids : Carboxylic acids can be activated in the presence of tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines for amide or peptide formation (Basel & Hassner, 2002).
Tert-Butoxycarbonylation of Acidic Substrates : This process is used for tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases (Saito & Takahata, 2009).
Polymorphic Forms in Peptides : The study of polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals insights into peptide conformation and packing, which is crucial for understanding peptide structure and function (Gebreslasie et al., 2011).
Synthesis of Protected 2,3-l-Diaminopropanoic Acid Methyl Esters : A synthesis strategy for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid, using tert-butyloxycarbonyl moieties, highlights its application in complex amino acid synthesis (Temperini et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMACQVTIAGKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-aminoindane-2-carboxylic acid | |
CAS RN |
71066-00-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)


![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)




